molecular formula C24H27N3OS B11673016 (2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11673016
M. Wt: 405.6 g/mol
InChI Key: KRYNRGNGULVGHD-OUUDUQSLSA-N
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Description

(2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a dimethylaminobenzylidene moiety

Preparation Methods

The synthesis of (2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexanone with 4-(dimethylamino)benzaldehyde to form an intermediate, which is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents like halogens or alkylating agents.

Scientific Research Applications

(2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various cellular effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • 3-(4-fluorophenyl)-5-(4-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C24H27N3OS

Molecular Weight

405.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27N3OS/c1-26(2)20-15-13-18(14-16-20)17-22-23(28)27(21-11-7-4-8-12-21)24(29-22)25-19-9-5-3-6-10-19/h3,5-6,9-10,13-17,21H,4,7-8,11-12H2,1-2H3/b22-17-,25-24?

InChI Key

KRYNRGNGULVGHD-OUUDUQSLSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Origin of Product

United States

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